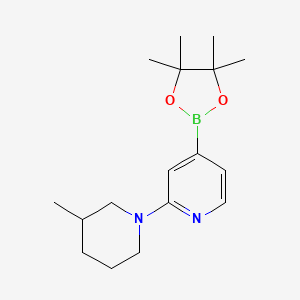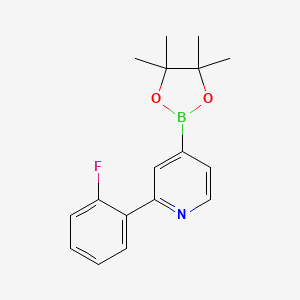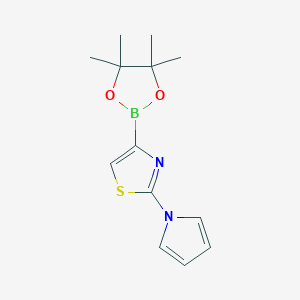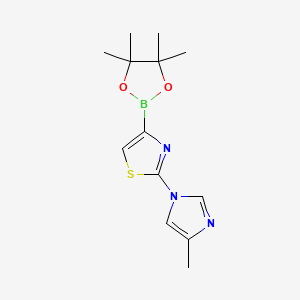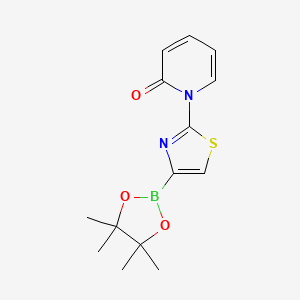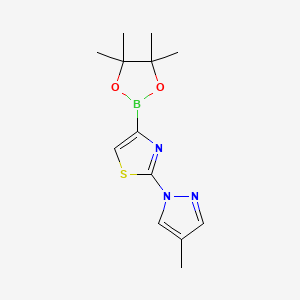
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester (2MTPBAPE) is a novel boronic acid pinacol ester that has recently gained attention for its potential applications in scientific research. 2MTPBAPE is a highly versatile molecule that can be used in various laboratory experiments, such as organic synthesis, catalysis, and biochemistry.
Scientific Research Applications
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has a variety of applications in scientific research. It can be used in organic synthesis, catalysis, and biochemistry. In organic synthesis, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be used as a starting material for the synthesis of various compounds, such as arylboronic acids, and can be used as a catalyst for the synthesis of organic molecules. In catalysis, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be used as a catalyst for the reaction of various substrates, such as alcohols and aldehydes. In biochemistry, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be used as a reagent for the synthesis of proteins and nucleic acids.
Mechanism of Action
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester acts as a Lewis acid, which means that it can donate a pair of electrons to a substrate molecule. This donation of electrons results in the formation of a complex between 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester and the substrate molecule. This complex can then undergo a variety of reactions, depending on the nature of the substrate molecule. For example, if the substrate molecule is an alcohol, the complex formed between 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester and the substrate molecule can undergo an elimination reaction, resulting in the formation of an alkene.
Biochemical and Physiological Effects
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have an effect on the metabolism of certain drugs, resulting in an increased level of drug absorption.
Advantages and Limitations for Lab Experiments
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several advantages in laboratory experiments. It is easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it has a wide range of applications, making it a versatile reagent. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids and bases, making it difficult to use in certain types of reactions.
Future Directions
There are a variety of potential future directions for the use of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research. It could be used as a catalyst for the synthesis of organic molecules, such as polymers and oligomers. Additionally, it could be used as a reagent for the synthesis of proteins, nucleic acids, and other biomolecules. Furthermore, it could be used as a reagent for the synthesis of small molecules, such as drugs, pesticides, and fragrances. Finally, it could be used as a reagent for the synthesis of materials, such as polymers and nanomaterials.
Synthesis Methods
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized in a two-step process. The first step involves the reaction of 4-methyl-1H-pyrazole-1-carbaldehyde with 4-chlorothiophenol in the presence of acetic anhydride and sodium acetate. This reaction produces the desired intermediate, 4-methyl-1H-pyrazol-1-ylthiazole. The second step involves the reaction of the intermediate with 4-boronic acid pinacol ester in the presence of a palladium catalyst. This reaction produces the desired 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester product.
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-15-17(7-9)11-16-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZYKGFAJGDOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


